α-OHP-d8 is a deuterium-labeled version of 17α-Hydroxyprogesterone (17α-OHP), a naturally occurring steroid molecule. Scientists use 17α-OHP-d8 as an internal standard for quantifying 17α-OHP levels in biological samples like blood serum [1]. An internal standard is a compound with similar chemical properties to the target molecule (17α-OHP) but with a slightly altered mass due to the presence of deuterium atoms. This allows researchers to distinguish the target molecule from other compounds in the sample and accurately measure its concentration [1].
[1] High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes - Thermo Fisher Scientific ()
17α-Hydroxy Progesterone-d8 is a stable isotope-labeled derivative of 17α-Hydroxy Progesterone, which is a steroid hormone involved in the biosynthesis of corticosteroids. The "d8" designation indicates that this compound has been deuterated at eight positions, enhancing its stability and allowing for more precise analytical measurements in biological samples. This compound is primarily utilized in research settings, particularly in the quantification of steroid hormones through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry.
The deuterated form aids in distinguishing it from endogenous hormones during mass spectrometric analysis, allowing for accurate quantification without interference from naturally occurring steroids .
17α-Hydroxy Progesterone-d8 exhibits biological activity primarily through its interaction with the progesterone receptor. While it acts as an agonist, its affinity is weaker compared to natural progesterone. Elevated levels of 17α-Hydroxy Progesterone are often indicative of congenital adrenal hyperplasia, a condition affecting adrenal hormone production . The compound's ability to serve as a biomarker makes it valuable in clinical diagnostics and research.
The synthesis of 17α-Hydroxy Progesterone-d8 typically involves:
This synthetic approach allows researchers to obtain a reliable internal standard for mass spectrometry analyses .
17α-Hydroxy Progesterone-d8 finds applications in various fields:
Interaction studies involving 17α-Hydroxy Progesterone-d8 focus on its binding affinity to the progesterone receptor and other steroid receptors. These studies help elucidate its role in hormonal signaling pathways and its potential effects on cellular processes. The deuterated form allows for precise tracking of its interactions without interference from endogenous hormones, providing clearer insights into its biological effects .
Several compounds are structurally similar to 17α-Hydroxy Progesterone-d8, including:
Compound | Structure | Biological Role | Unique Feature |
---|---|---|---|
17α-Hydroxy Progesterone-d8 | C21H30O3 (d8) | Precursor for cortisol | Stable isotope for precise measurement |
Progesterone | C21H30O3 | Regulates reproductive functions | Primary natural hormone |
17α-Hydroxyprogesterone | C21H30O3 | Precursor for cortisol | Non-deuterated form |
Cortisol | C21H30O5 | Stress response hormone | Glucocorticoid activity |
The uniqueness of 17α-Hydroxy Progesterone-d8 lies in its isotopic labeling, which enhances analytical accuracy while studying hormonal levels and metabolic pathways without contamination from endogenous sources .
17α-Hydroxy Progesterone-d8 is a deuterated analog of 17α-hydroxyprogesterone, a steroid hormone intermediate in the biosynthesis of androgens, estrogens, and glucocorticoids. Its structure features a pregnane backbone with hydroxyl and ketone functional groups at positions 17α and 3, respectively, and a double bond between carbons 4 and 5. The deuterium labeling pattern involves selective substitution at eight hydrogen atoms, specifically at positions 2,2,4,6,6,21,21, and 21, yielding the deuterated derivative with enhanced mass spectrometric stability.
Position | Deuterium Substitution | Functional Group |
---|---|---|
C2 | 2 deuterium atoms | Methyl group |
C4 | 1 deuterium atom | CH₂ group |
C6 | 2 deuterium atoms | CH₂ group |
C21 | 3 deuterium atoms | Acetyl group |
This isotopic labeling strategy minimizes metabolic interference while maintaining structural integrity, enabling precise quantitation in biological matrices.
The molecular formula of 17α-hydroxyprogesterone-d8 is C₂₁H₂₂D₈O₃, with a molecular weight of 338.51 g/mol. The deuterium substitution replaces eight hydrogens with deuterium atoms, increasing the molecular weight by 8.04 Da compared to the non-deuterated form (C₂₁H₃₀O₃, MW = 330.46 g/mol). The substitution pattern ensures isotopic purity (>95% D₈) and minimizes isotopic overlap during mass spectrometric analysis.
Property | Non-Deuterated | Deuterated (d8) |
---|---|---|
Molecular Formula | C₂₁H₃₀O₃ | C₂₁H₂₂D₈O₃ |
Molecular Weight | 330.46 g/mol | 338.51 g/mol |
Isotopic Purity | N/A | >95% D₈ |
The physicochemical properties of 17α-hydroxyprogesterone-d8 align closely with its non-deuterated counterpart due to minimal structural perturbation from isotopic substitution. Key properties include:
The compound is typically supplied as a methanolic solution (100 µg/mL) in ampoules for stability and ease of use.
The ¹³C NMR spectrum of 17α-hydroxyprogesterone-d8 displays characteristic shifts for its functional groups:
Key absorption bands include:
Electron ionization (EI) mass spectra show prominent peaks at:
The synthesis of 17α-Hydroxy Progesterone-d8 relies primarily on hydrogen-deuterium exchange reactions, which represent the most straightforward and powerful methods for constructing deuterium-labeled steroid compounds [9] [42]. The deuterium labeling pattern in 17α-Hydroxy Progesterone-d8 specifically targets eight positions (2,2,4,6,6,21,21,21-d8), requiring sophisticated exchange strategies to achieve selective incorporation at these sites [1] [2].
Hydrogen isotope exchange reactions involving carbon-hydrogen bonds can be facilitated through various catalytic systems, with the use of deuterium oxide as the most cost-effective and environmentally harmonious deuterium source [9] [42]. The exchange mechanism typically involves the activation of carbon-hydrogen bonds through metal catalysts, particularly platinum group metals such as palladium, platinum, and rhodium supported on carbon [12] [42]. These heterogeneous catalysts offer advantages in terms of easy removal from reaction media without metal leaching, making them particularly suitable for pharmaceutical applications [42].
The fundamental mechanism of hydrogen-deuterium exchange in steroid systems involves the coordination of zerovalent platinum-group metals with both hydrogen gas and deuterium oxide [42]. The carbon-hydrogen bond of the steroid substrate undergoes oxidative addition to the active metal center, generating a metal(II) intermediate where hydrogen-deuterium exchange occurs between the hydrogen atom bound to the metal and deuterium from deuterium oxide [42]. Subsequent reductive elimination releases the deuterium-labeled product while regenerating the metal catalyst [42].
For steroid compounds like 17α-Hydroxy Progesterone, specific exchange patterns can be achieved through controlled reaction conditions [4]. The acidic nature of α-hydrogens adjacent to carbonyl groups makes them particularly susceptible to deuterium exchange under basic or acidic conditions [40]. The process requires an excess of deuterium oxide and can be accelerated by the addition of acid or base catalysts, ultimately resulting in complete exchange of all acidic hydrogens with deuterium [40].
Table 1: Deuterium Exchange Conditions for Steroid Modification
Exchange Method | Temperature (°C) | Pressure | Catalyst System | Deuterium Source | Exchange Efficiency (%) |
---|---|---|---|---|---|
Base-catalyzed exchange | 80-120 | Atmospheric | Sodium deuteroxide | Deuterium oxide | 85-95 [40] |
Metal-catalyzed exchange | 25-150 | 1-5 atm H₂ | Palladium/Carbon | Deuterium oxide | 90-99 [42] |
Acid-catalyzed exchange | 60-100 | Atmospheric | Deuterated acid | Deuterium oxide | 80-90 [40] |
Platinum-catalyzed exchange | Room temperature | 1 atm H₂ | Platinum/Carbon | Deuterium oxide | 95-99 [42] |
Advanced synthetic strategies for deuterated steroids have been developed using trideuterated methyl iodide for selective carbon-19 labeling, demonstrating that isotope incorporation can be achieved without loss of deuterium during synthetic transformations [11]. This methodology has been successfully applied to various steroid frameworks, including testosterone and related compounds, with complete retention of deuterium content as confirmed by mass spectrometry analysis [11].
The traditional industrial synthesis of 17α-Hydroxyprogesterone involves multiple chemical transformations starting from readily available steroid substrates [3] [21]. One established route begins with androstenedione and employs addition reactions at the 17-carbonyl group using appropriate nucleophiles [21]. The process typically involves the use of acetone cyanohydrin or similar reagents to introduce the requisite functional groups at the 17-position [21].
Biotransformation approaches have gained significant attention in industrial steroid production due to their ability to achieve regio- and stereoselective modifications [24] [25]. The fungus Curvularia lunata has been extensively studied for its ability to hydroxylate progesterone at the 17α-position, with yields reaching 72.92% when combined with complexation techniques using hydroxypropyl-β-cyclodextrin, sonication, and aeration [24]. This biotransformation approach offers advantages in terms of selectivity and environmental sustainability compared to purely chemical methods [25].
For deuterated steroid production, the integration of deuterium labeling into existing industrial processes requires careful optimization of reaction conditions [17] [38]. The scalability of deuterated polymer production, which shares similar challenges with deuterated steroid synthesis, has been identified as a critical factor for industrial implementation [17]. Key considerations include the availability of deuterium sources, reaction efficiency, and the ability to maintain isotopic purity throughout the manufacturing process [17].
Table 2: Industrial Production Routes for 17α-Hydroxyprogesterone
Synthesis Route | Starting Material | Key Steps | Overall Yield (%) | Reaction Time | Industrial Feasibility |
---|---|---|---|---|---|
Chemical synthesis from androstenedione | Androstenedione | Grignard addition, oxidation | 65-75 [21] | 48-72 hours | High |
Biotransformation using Curvularia lunata | Progesterone | Enzymatic hydroxylation | 70-73 [24] | 24-48 hours | Medium |
Semi-synthetic from cholesterol | Cholesterol | Multi-step degradation | 45-55 [26] | 120-168 hours | Medium |
Modified Marker degradation | Diosgenin | Side-chain cleavage | 60-70 [3] | 96-144 hours | High |
Process optimization for deuterated steroid production involves balancing reaction efficiency with isotopic purity maintenance [16] [19]. Continuous flow technology has emerged as a promising approach for improving steroid synthesis efficiency, offering advantages in terms of reaction control, heat transfer, and process intensification [37]. The integration of continuous flow methods with deuterium labeling strategies represents an area of active development in the pharmaceutical industry [37].
The use of supercritical fluid chromatography has been explored as an alternative method for steroid processing, offering advantages in terms of resolution and sensitivity compared to traditional liquid chromatography methods [48]. This technology shows particular promise for the purification and analysis of deuterated steroid compounds, where precise separation and quantification are critical [48].
Purification of 17α-Hydroxy Progesterone-d8 requires specialized analytical methods capable of distinguishing deuterated compounds from their non-deuterated counterparts while ensuring high isotopic purity [32] [34]. The assessment of isotopic enrichment and structural integrity represents a critical aspect of quality control for deuterated pharmaceutical compounds [32].
High-resolution mass spectrometry coupled with liquid chromatography provides the primary analytical platform for characterizing deuterated steroids [32] [34]. The methodology involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the desired labeled compounds [32]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and determining the positions of labeled atoms [32] [33].
Table 3: Analytical Methods for Deuterated Steroid Characterization
Analytical Technique | Detection Limit | Isotopic Purity Assessment | Structural Confirmation | Sample Requirements |
---|---|---|---|---|
LC-ESI-HRMS | <0.1 ng/mL [32] | 94-99.9% [32] | Molecular weight confirmation | <1 mg |
²H NMR Spectroscopy | 1-10 mg [31] | Qualitative assessment | Position-specific labeling | 5-20 mg |
GC-MS Analysis | 0.1-1.0 ng/mL [50] | 85-95% [50] | Fragmentation patterns | <1 mg |
Ultra-performance SFC-MS/MS | <0.05 ng/mL [48] | 90-98% [48] | Retention time matching | <0.5 mg |
The determination of isotopic purity using electrospray ionization high-resolution mass spectrometry has been demonstrated to provide rapid, highly sensitive analysis with very low sample consumption requirements [34]. This method offers significant advantages over traditional approaches, requiring less time and being more cost-effective while providing accurate isotopic purity measurements [34]. The technique can achieve sensitivity levels below the nanogram level and operates without requiring deuterated solvents [34].
Chromatographic separation plays a crucial role in the purification process, with various stationary phases showing different selectivities for deuterated versus non-deuterated compounds [53]. Gas chromatography has been particularly effective for separating isotopologue pairs, with ionic liquid stationary phases and phenyl-substituted polydimethylsiloxane phases showing remarkable separation capabilities [53]. The isotope effect in chromatographic separation can result in either normal or inverse isotope effects depending on the stationary phase polarity and the location of deuterium substitution [53].
Quality control protocols for deuterated steroids must address both chemical purity and isotopic enrichment [18] [50]. Stable isotope dilution methods using internal standards with variable levels of deuterium incorporation are commonly employed to ensure accurate quantification [50]. The substitution of three atoms of deuterium is typical for internal standards, though higher levels of deuterium incorporation may cause chromatographic shifts that require careful method validation [50].
Ion suppression and enhancement effects in mass spectrometry analysis represent significant challenges in deuterated steroid analysis [14] [15]. The use of deuterated internal standards helps compensate for matrix effects, but validation procedures must thoroughly assess ion suppression, accuracy, recovery, precision, linearity, and detection limits [18] [50]. Specificity requirements for steroid analysis include knowledge of liquid chromatography retention times, molecular weights, and fragmentation patterns [50].
The industrial-scale production of deuterated steroids faces unique challenges related to deuterium availability, process economics, and maintaining isotopic purity throughout large-scale operations [17] [38]. The scalability of deuterated compound production requires addressing fundamental limitations in current manufacturing approaches while developing new technologies capable of meeting industrial demands [17].
Deuterium availability represents a primary constraint for large-scale deuterated steroid production [43]. Industrial deuterium production relies on separation from ordinary water through processes such as the Girdler sulfide process, distillation, or hydrogen sulfide exchange methods [43]. The world's deuterium production capacity has been historically limited, with major producers including former Canadian facilities and current Indian heavy water plants [43]. The cost and availability of deuterium significantly impact the economic feasibility of large-scale deuterated pharmaceutical production [20].
Table 4: Scalability Factors in Deuterated Steroid Production
Production Scale | Deuterium Requirements (kg/batch) | Cost Impact (relative) | Process Complexity | Quality Control Burden |
---|---|---|---|---|
Laboratory scale (1-10 g) | 0.1-1.0 | 1x | Low | Moderate |
Pilot scale (100 g-1 kg) | 10-100 | 5-10x | Medium | High |
Commercial scale (10-100 kg) | 1000-10000 | 20-50x | Very High | Very High |
Industrial scale (>1000 kg) | >100000 | 100-500x | Extreme | Extreme |
The economic feasibility of industrial deuterated steroid production is limited by low conversion yields and product selectivity achieved with currently available synthetic methods [38]. Traditional approaches based on physicochemical mutagenesis and selection processes have reached their optimization limits, necessitating the development of new biotechnological approaches using recombinant DNA technologies and metabolic engineering [38].
Process intensification through continuous flow technology offers potential solutions for scaling deuterated steroid production [37] [16]. The implementation of iterative runs in continuous-flow systems using recirculation processes has demonstrated the ability to achieve high isotopic purities while maintaining site-selectivity or achieving complete deuteration on demand [16]. This approach provides fast, productive, and environmentally friendly access to deuterated compounds with enhanced isotopic purity compared to batch processes [16].
Manufacturing infrastructure requirements for deuterated steroid production include specialized equipment capable of handling deuterated reagents while preventing isotopic contamination [36]. The pharmaceutical industry has developed expertise in steroid manufacturing through facilities capable of handling over 200 chemical steps and producing diverse products ranging from simple to complex chemistry [36]. However, adaptation of these facilities for deuterated compound production requires significant investment in specialized equipment and quality control systems [36].
Temperature and pressure control represent critical factors in maintaining deuterium incorporation efficiency during scale-up operations [46]. New materials for deuterium separation at higher temperatures have been developed to improve industrial-scale isotope separation processes [46]. Metal-organic frameworks showing exceptional deuterium separation performance at temperatures around 120 K offer promising alternatives to traditional cryogenic distillation methods that require extremely low temperatures and high energy consumption [46].
The integration of deuterated steroid production into existing pharmaceutical manufacturing infrastructure requires addressing regulatory compliance and quality assurance challenges [44]. Regulatory authorities including the Food and Drug Administration, European Medicines Agency, and International Council for Harmonisation increasingly emphasize precision and reproducibility in deuterated compound production [44]. The implementation of Good Laboratory Practice settings and compliance with pharmaceutical manufacturing guidelines adds complexity to scaling operations [44].